L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine
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Overview
Description
L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine is a peptide compound composed of nine amino acids. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-alanyl-L-seryl-L-valyl-L-prolyl-L-serine: A shorter peptide with similar amino acid composition.
L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-threonine: A similar peptide with threonine instead of serine.
Uniqueness
L-Tyrosyl-L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-valyl-L-prolyl-L-serine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted applications.
Properties
CAS No. |
918405-52-4 |
---|---|
Molecular Formula |
C35H53N9O14 |
Molecular Weight |
823.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H53N9O14/c1-16(2)27(34(56)44-10-4-5-25(44)33(55)42-24(15-47)35(57)58)43-30(52)21(12-26(37)49)39-32(54)23(14-46)40-28(50)17(3)38-31(53)22(13-45)41-29(51)20(36)11-18-6-8-19(48)9-7-18/h6-9,16-17,20-25,27,45-48H,4-5,10-15,36H2,1-3H3,(H2,37,49)(H,38,53)(H,39,54)(H,40,50)(H,41,51)(H,42,55)(H,43,52)(H,57,58)/t17-,20-,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI Key |
RABZVDKLESHHDB-PLEHRDIRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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